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Compound of Interest

4-(Tert-butoxycarbonyl)piperazine-
Compound Name:
2-carboxylic acid

Cat. No.: B1276948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Boc-piperazine-2-carboxylic
acid, a chiral building block of significant interest in pharmaceutical research and development.
This document details its chemical identity, specifications, and core applications, with a focus
on its role in the synthesis of targeted cancer therapies.

Core Chemical Identity and Specifications

(S)-4-Boc-piperazine-2-carboxylic acid is a monosubstituted piperazine derivative featuring a
tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid
functional group at the C-2 position of the piperazine ring. The "(S)" designation indicates the
stereochemistry at the chiral center (C-2).

CAS Number: 848482-93-9[1]

The key specifications for this compound are summarized in the table below, compiled from
various commercial suppliers.
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Property Specification

Molecular Formula C10H18N204[1]

Molecular Weight 230.26 g/mol [1]

Appearance White to off-white crystalline powder or solid[2]
Chemical Purity >96% to =98%[2][3]

Chiral Purity (HPLC) >99.0%][2]

Melting Point 231-239 °C[3][4]

Soluble in dichloromethane, ethanol, methanol,

Solubilit
Y ethyl acetate, and DMSO.

Role in Pharmaceutical Synthesis

(S)-4-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex
pharmaceutical agents.[2] The Boc protecting group allows for selective chemical
transformations at the unprotected nitrogen atom, while the carboxylic acid provides a handle
for amide bond formation. Its defined stereochemistry is crucial in the development of
enantiomerically pure drugs, where different enantiomers can have vastly different
pharmacological activities and toxicological profiles.

Key Intermediate in the Synthesis of Niraparib

A prominent application of (S)-4-Boc-piperazine-2-carboxylic acid is in the synthesis of
Niraparib. Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP)
enzymes, PARP1 and PARP2, and is approved for the treatment of certain types of ovarian,
fallopian tube, and peritoneal cancers.

The synthesis of Niraparib involves the coupling of the piperazine moiety with a substituted
indazole core. The workflow diagram below illustrates the general synthetic strategy where
(S)-4-Boc-piperazine-2-carboxylic acid or a derivative thereof is a key starting material.
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Caption: General workflow for the synthesis of Niraparib.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following
sections outline representative experimental methodologies based on established chemical
principles for piperazine derivatives.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-4-Boc-piperazine-2-carboxylic acid can be
approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic
mixture.
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Method 1: Enzymatic Resolution (Representative Protocol)

This method is based on the enantioselective hydrolysis of a racemic ester derivative using an
enzyme.

» Esterification: Racemic piperazine-2-carboxylic acid is first protected with a Boc group using
di-tert-butyl dicarbonate (Boc20) and then esterified (e.g., with methanol) to yield racemic
methyl 4-Boc-piperazine-2-carboxylate.

e Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution. An
enzyme, such as alcalase, is added.[5][6] The reaction is stirred at a controlled temperature
(e.g., 25-35 °C) and pH. The enzyme selectively hydrolyzes the (S)-ester to the
corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

o Work-up and Separation: After the reaction reaches approximately 50% conversion, the
mixture is acidified. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl
acetate). The aqueous layer, containing the (S)-acid, is then extracted with a different
organic solvent or purified directly.

 Purification: The crude (S)-4-Boc-piperazine-2-carboxylic acid is purified by crystallization. A
common method involves dissolving the crude product in a minimal amount of a hot solvent
(e.g., ethanol/water mixture) and allowing it to cool slowly to form crystals.[7] The purity of
the product is then confirmed by analytical methods.

Method 2: Asymmetric Synthesis

Asymmetric synthesis involves building the chiral center with the desired stereochemistry from
achiral precursors, often using a chiral auxiliary or catalyst. One reported approach involves the
asymmetric lithiation of an N-Boc piperazine derivative using a chiral ligand like (-)-sparteine,
followed by quenching with an electrophile.[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.
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e 1H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a
singlet at ~1.4 ppm), the piperazine ring protons (a series of multiplets between ~2.8 and 4.2
ppm), and the carboxylic acid proton (a broad singlet, which may be exchanged with D20).

e 13C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl
carbons of the Boc group (~80 and ~28 ppm, respectively), the carbons of the piperazine
ring, and the carbonyl carbon of the carboxylic acid (~175 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product.

» Principle: The sample is passed through a column containing a chiral stationary phase
(CSP).[9] The two enantiomers interact differently with the CSP, causing them to elute at
different times, which allows for their separation and quantification.

o Typical Conditions (lllustrative):
o Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, etc.).

o Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
(e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to
improve peak shape.

o Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

Mechanism of Action of Niraparib and the PARP
Signaling Pathway

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand
DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with
defects in other DNA repair mechanisms, such as homologous recombination (HR) due to
mutations in BRCA1 or BRCAZ2 genes, the inhibition of PARP leads to a synthetic lethality.

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal
double-strand breaks (DSBs) during DNA replication.[10][11] In healthy cells, these DSBs can
be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the HR pathway is
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BENCHE

compromised. The accumulation of unrepaired DSBs leads to genomic instability and
ultimately, cell death.[11] Niraparib also "traps" the PARP enzyme on the DNA at the site of

damage, further disrupting DNA repair and contributing to its cytotoxic effect.[2]

The diagram below illustrates the PARP inhibition pathway in cancer cells.
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Caption: PARP inhibition pathway and the mechanism of Niraparib.
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This guide provides a foundational understanding of (S)-4-Boc-piperazine-2-carboxylic acid for
professionals in the field of drug discovery and development. Its utility as a chiral building
block, particularly in the synthesis of targeted therapies like Niraparib, underscores its
importance in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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